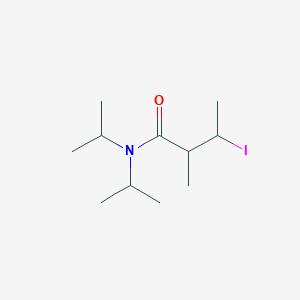
Butanamide, 3-iodo-2-methyl-N,N-bis(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanamide, 3-iodo-2-methyl-N,N-bis(1-methylethyl)- is an organic compound with a complex structure that includes an amide group, an iodine atom, and multiple methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, 3-iodo-2-methyl-N,N-bis(1-methylethyl)- typically involves the iodination of a precursor amide compound. The reaction conditions often require the use of iodine or iodinating agents in the presence of a suitable solvent and catalyst. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the selective introduction of the iodine atom.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Butanamide, 3-iodo-2-methyl-N,N-bis(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions can produce a variety of substituted amides.
Aplicaciones Científicas De Investigación
Butanamide, 3-iodo-2-methyl-N,N-bis(1-methylethyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein modifications.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which Butanamide, 3-iodo-2-methyl-N,N-bis(1-methylethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The iodine atom and amide group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include signal transduction and metabolic processes, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
Butanamide, 3-methyl-: A similar compound with a methyl group instead of an iodine atom.
Butanamide, N,2,3-trimethyl-2-(1-methylethyl)-: Another related compound with different substituents.
Uniqueness
Butanamide, 3-iodo-2-methyl-N,N-bis(1-methylethyl)- is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it valuable for specific applications where iodine’s properties are advantageous.
Propiedades
Número CAS |
175438-87-6 |
|---|---|
Fórmula molecular |
C11H22INO |
Peso molecular |
311.20 g/mol |
Nombre IUPAC |
3-iodo-2-methyl-N,N-di(propan-2-yl)butanamide |
InChI |
InChI=1S/C11H22INO/c1-7(2)13(8(3)4)11(14)9(5)10(6)12/h7-10H,1-6H3 |
Clave InChI |
RFDQBSSQPAXXHT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C(C)C)C(=O)C(C)C(C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


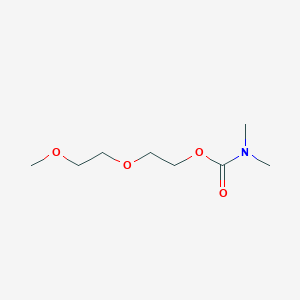
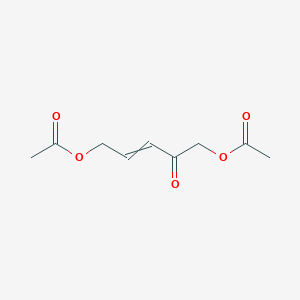
![3-{[(Pyridin-2(1H)-ylidene)methyl]sulfanyl}propane-1,2-diol](/img/structure/B14265554.png)
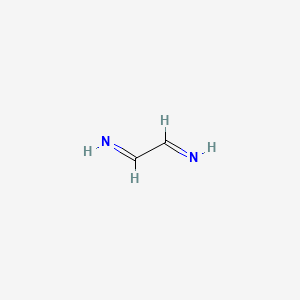

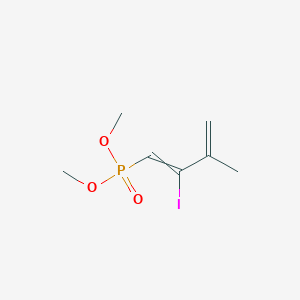
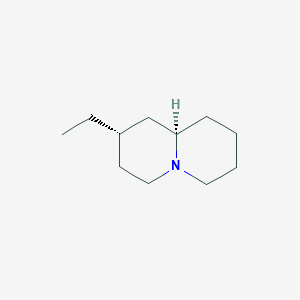

![2-tert-Butyl-6-({[(pyridin-2-yl)methyl]amino}methyl)phenol](/img/structure/B14265598.png)
![Alanine, N-[(2-hydroxyphenyl)methyl]-2-methyl-](/img/structure/B14265601.png)
![Bis[4-(cyanatomethyl)phenyl] benzene-1,4-dicarboxylate](/img/structure/B14265613.png)
![1,4,7-Tris[(1H-pyrazol-1-yl)methyl]-1,4,7-triazonane](/img/structure/B14265618.png)
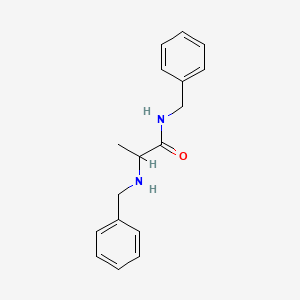
![{[(2,5-Dimethylphenyl)methyl]sulfanyl}(trimethyl)stannane](/img/structure/B14265623.png)
